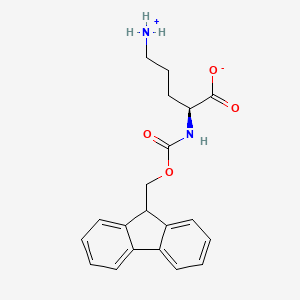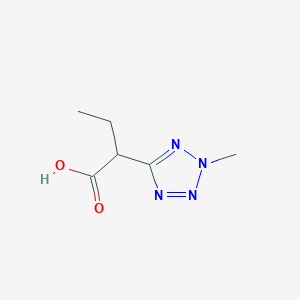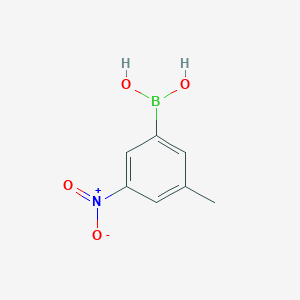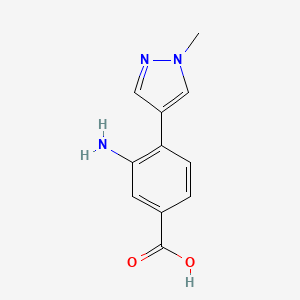
(3-Methoxy-5-nitrophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxy-5-nitrophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with methoxy and nitro groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxy-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 3-methoxy-5-nitroiodobenzene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often incorporating continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: (3-Methoxy-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Reduction: Pd/C, hydrogen gas, or other reducing agents like tin(II) chloride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Reduction: Aminophenyl derivatives.
Scientific Research Applications
(3-Methoxy-5-nitrophenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activities.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which (3-Methoxy-5-nitrophenyl)boronic acid exerts its effects depends on the specific application:
Suzuki-Miyaura Coupling: The boronic acid group participates in transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond.
Biological Applications: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and as a molecular probe.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the methoxy and nitro substituents, making it less reactive in certain contexts.
(4-Methoxyphenyl)boronic acid: Similar methoxy substitution but lacks the nitro group, affecting its reactivity and applications.
(3-Nitrophenyl)boronic acid: Lacks the methoxy group, which influences its electronic properties and reactivity.
Uniqueness: (3-Methoxy-5-nitrophenyl)boronic acid is unique due to the combined presence of methoxy and nitro groups, which modulate its electronic properties and reactivity, making it particularly useful in specific synthetic and research applications.
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its versatile reactivity and wide-ranging applications
Properties
IUPAC Name |
(3-methoxy-5-nitrophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMFDRIXZUKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC)[N+](=O)[O-])(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-Methylphenyl)-2-phenyl-7-piperazin-1-yl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060017.png)
![7-(1,4-Diazepan-1-yl)-5-(4-methylphenyl)-2-phenyl-[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B8060023.png)

![tert-butyl N-[[2-cyano-1-(3,4-dimethoxyphenyl)propan-2-yl]amino]carbamate](/img/structure/B8060039.png)


![2-{[(2-Bromophenyl)methyl][(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B8060063.png)





![Methyl 2-amino-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8060112.png)
![3-[(3-Bromo-4-methylphenyl)methoxy]azetidine](/img/structure/B8060120.png)
